4-Methyl-1H-indole-6-carbonitrile
Overview
Description
4-Methyl-1H-indole-6-carbonitrile is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
6-Cyano-4-methylindole, also known as 4-Methyl-1H-indole-6-carbonitrile, is a derivative of indole . Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . .
Mode of Action
Indole derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of new carbon-carbon bonds through the concerted interaction of two or more unsaturated reactants .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological processes .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
It’s worth noting that the handling of such compounds should be done in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Cyano-4-methylindole are largely derived from the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is known to bind with high affinity to multiple receptors, which can be beneficial in the development of new derivatives
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 6-Cyano-4-methylindole in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies should focus on understanding the dosage effects of 6-Cyano-4-methylindole in animal models.
Metabolic Pathways
Indole is a product of the metabolism of tryptophan by gut microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and dehydration steps. The reaction is often catalyzed by acids such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
4-Methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Methyl-1H-indole-3-carbonitrile
- 4-Methyl-1H-indole-5-carbonitrile
- 4-Methyl-1H-indole-7-carbonitrile
Comparison: While these compounds share the indole core structure, the position of the nitrile group significantly affects their chemical properties and reactivity. 4-Methyl-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which influences its interaction with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
4-methyl-1H-indole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVHILSTXFLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646487 | |
Record name | 4-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-02-3 | |
Record name | 4-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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